

An In-depth Technical Guide to Tartronic Acid (CAS No. 80-69-3)

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Compound of Interest

Compound Name: Tartronic acid

Cat. No.: B1195899

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Abstract

Tartronic acid, also known as hydroxymalonic acid, is a dicarboxylic acid with the chemical formula $C_3H_4O_5$. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and diverse biological activities. Notably, it delves into its potential as a therapeutic agent in preventing kidney stones and its complex role in lipid metabolism. Detailed experimental protocols for key assays and diagrammatic representations of its synthesis and signaling pathways are included to support further research and development.

Physicochemical Properties

Tartronic acid is a white, crystalline solid that is soluble in water and alcohol.^{[1][2]} Anhydrous **tartronic acid** is soluble in ether, though its hydrated form is not.^[1] Key quantitative data are summarized in the table below.

Property	Value	Reference
CAS Number	80-69-3	[3]
Molecular Formula	C ₃ H ₄ O ₅	[1][3]
Molecular Weight	120.06 g/mol	[3]
Melting Point	158-160 °C (with decomposition)	[1][3]
Boiling Point	471.4 ± 30.0 °C (Predicted)	[1]
Water Solubility	Soluble	[1]
pKa ₁	2.42 (at 25°C)	[1][3]
pKa ₂	4.54 (at 25°C)	[1][3]
Appearance	White to Off-White Solid	[1]

Synthesis and Production

Tartronic acid can be synthesized through various chemical routes. The selection of a particular method may depend on the desired scale, purity, and available starting materials.

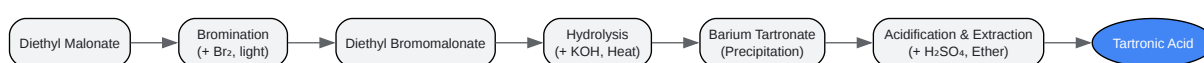
Synthesis from Diethyl Malonate

A common laboratory-scale synthesis involves the bromination and subsequent hydrolysis of diethyl malonate. This method is a variation of the malonic ester synthesis.[1][4]

Experimental Protocol:

- **Bromination:** Diethyl malonate is treated with bromine (Br₂) under illumination. The reaction introduces a bromine atom at the alpha-carbon position. The resulting diethyl bromomalonate is then purified, typically by distillation under reduced pressure.
- **Hydrolysis:** The purified diethyl bromomalonate is hydrolyzed using a strong base, such as potassium hydroxide (KOH) solution. The mixture is heated under reflux for several hours (e.g., 4 hours) to convert the ester groups to carboxylates and substitute the bromine with a hydroxyl group.

- **Neutralization and Precipitation:** The reaction mixture is neutralized with an acid, like acetic acid, to a pH of approximately 5. A solution of barium chloride (BaCl_2) is then added to precipitate barium tartronate.
- **Acidification and Extraction:** The barium tartronate salt is collected and then acidified (e.g., with sulfuric acid) to liberate the free **tartronic acid**. The aqueous solution is then extracted with an organic solvent, such as ether.
- **Final Purification:** The **tartronic acid** is recovered from the ether extract and can be further purified by recrystallization from a suitable solvent like acetic acid to yield the final product.[1]



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Caption: Synthesis of **Tartronic Acid** from Diethyl Malonate.

Other Reported Synthesis Methods

- **Ozonization of Malonic Acid:** **Tartronic acid** can be prepared by the ozonization of an aqueous solution of malonic acid.[3]
- **Oxidation of Glycerol:** The aerobic oxidation of glycerol using bimetallic catalysts (e.g., Au-Pd nanoparticles) can yield a mixture of glyceric and **tartronic acids**. [5]
- **From Tartaric Acid:** An older method involves the nitration of tartaric acid followed by hydrolysis of the resulting nitrotartaric acid.[6]

Biological Activity and Mechanisms of Action

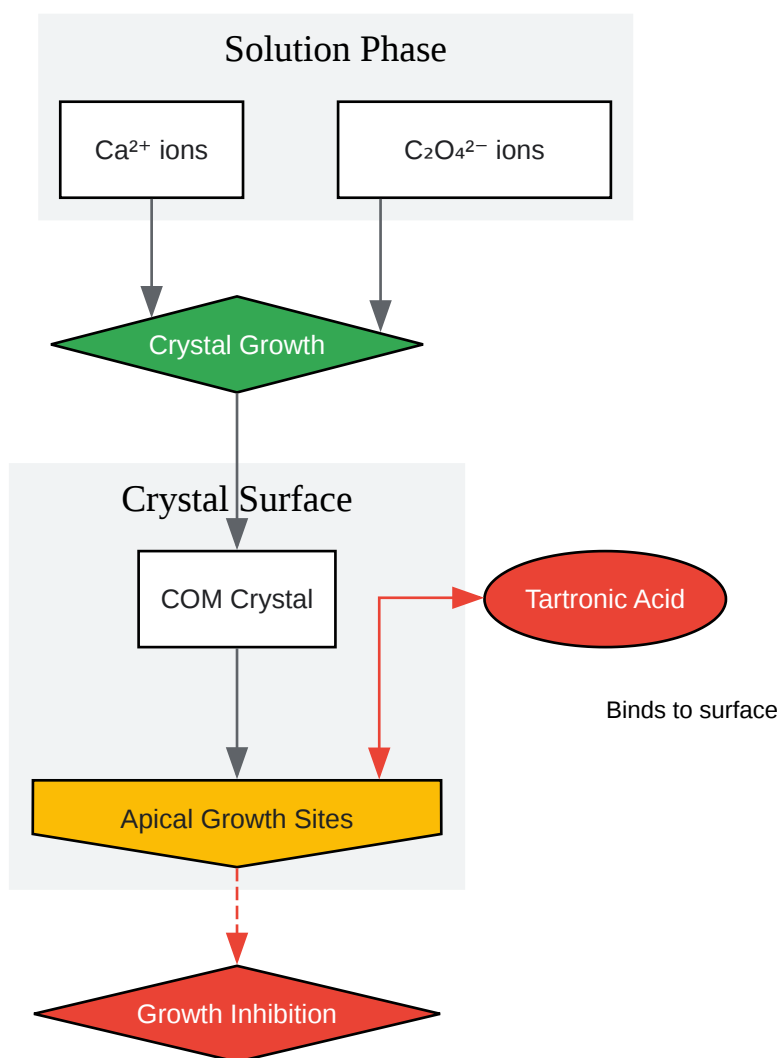
Tartronic acid exhibits several significant biological activities, positioning it as a molecule of interest for therapeutic development.

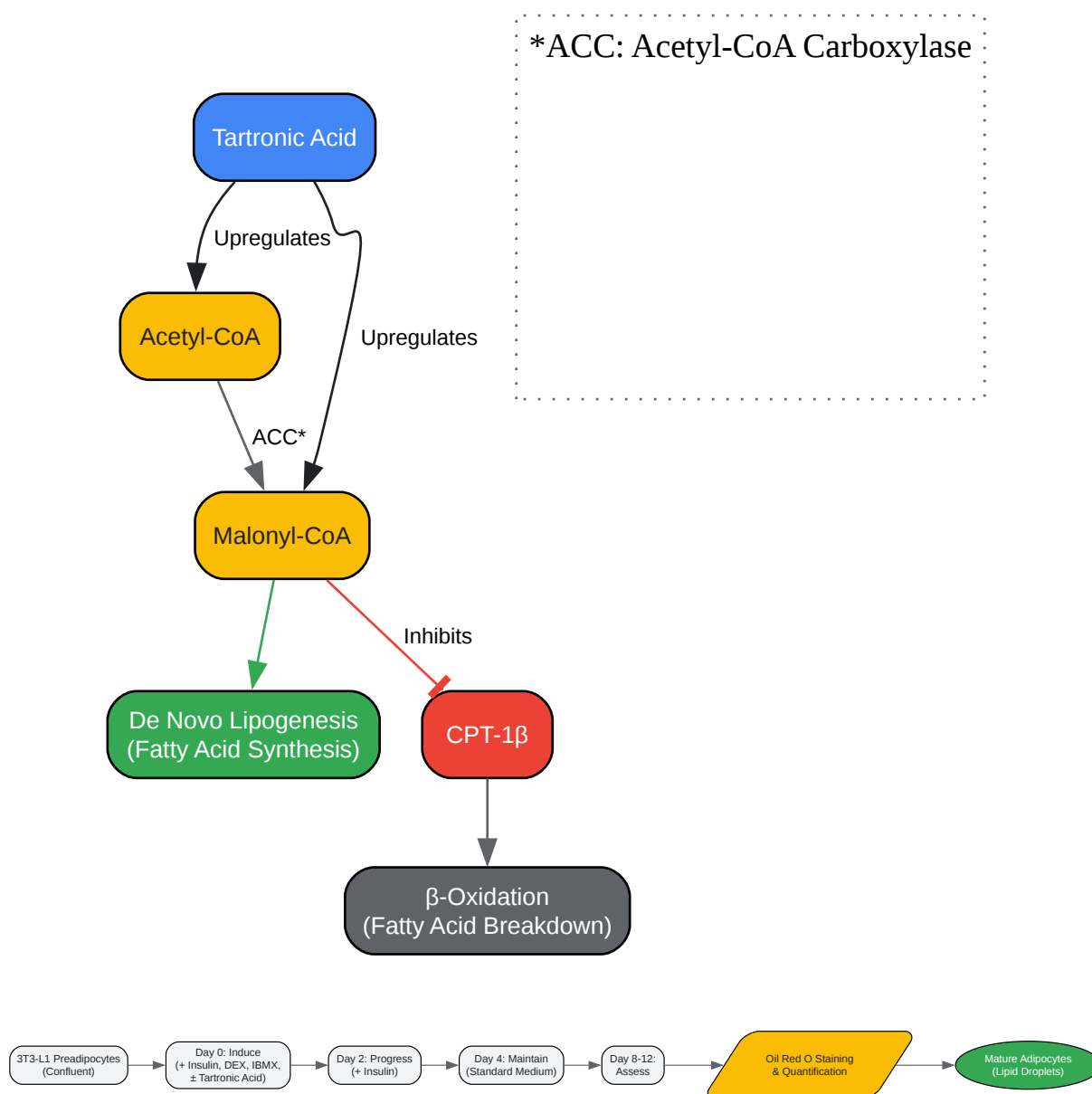
Inhibition of Pathological Calcium Oxalate Crystallization

Kidney stones are predominantly composed of calcium oxalate monohydrate (COM).[7]

Tartronic acid has been identified as a potent inhibitor of COM crystallization.[2][7]

Mechanism of Action: Unlike citric acid, which primarily acts by sequestering free calcium ions in solution, **tartronic acid**'s mechanism is more direct. It exhibits a high affinity for binding to the rapidly growing apical surfaces of COM crystals.[7][8] This binding interaction effectively blocks the addition of new growth units, thus inhibiting the overall growth of the crystal. This mechanism has been confirmed through in situ atomic force microscopy (AFM) and bulk crystallization measurements.[7][8] In vivo studies in mouse models of hyperoxaluria have shown its efficacy to be comparable to citric acid in preventing stone formation.[7]





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